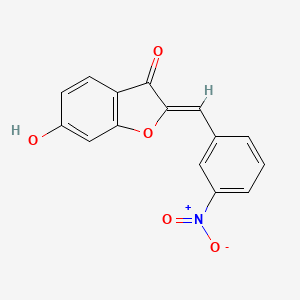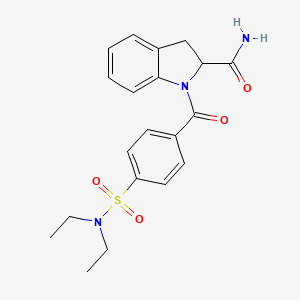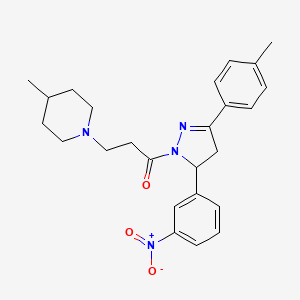![molecular formula C12H12ClN3O B2896816 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide CAS No. 2551117-41-8](/img/structure/B2896816.png)
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, also known as CMMA, is a chemical compound belonging to the quinazoline class. It has a molecular formula of C12H12ClN3O and a molecular weight of 249.7 .
Synthesis Analysis
The synthesis of this compound involves several steps. On stirring with chloroacetyl chloride in the presence of sodium acetate and glacial acetic acid, a compound gets converted to 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide. In the subsequent step, this compound is treated with hydrazine hydrate .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClN3O/c1-8-9-4-2-3-5-10 (9)16-11 (15-8)7-14-12 (17)6-13/h2-5H,6-7H2,1H3, (H,14,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.7 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antimalarial and Anticancer Applications
- Repurposing Chloroquine Derivatives : Chloroquine, a compound with a quinoline backbone similar to the one mentioned, has been extensively studied for its antimalarial effects. Research has explored its repurposing for various infectious and non-infectious diseases, including cancer. The repurposing efforts focus on the biochemical properties of chloroquine derivatives, suggesting that compounds like 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide could have potential in disease management through similar mechanisms (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antimicrobial and Preservative Use
- Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) Applications : Research on MCI/MI, compounds used for preserving aqueous systems in cosmetics and industrial applications, highlights the broad spectrum of activity against fungi and bacteria. This suggests that chloro-acetamide derivatives could find applications in similar antimicrobial contexts (Fewings & Menné, 1999).
Nutraceutical and Food Additive Roles
- Chlorogenic Acid as a Nutraceutical : Chlorogenic acid, another compound with a phenolic structure, demonstrates health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This indicates potential roles for similarly structured compounds in nutraceutical and food additive applications (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Contaminant Treatment
- Acetaminophen Pollutant Treatment : The environmental impact and treatment strategies for acetaminophen, a widely used painkiller, have been studied, noting the transformation into various intermediates. This research area could be relevant for compounds with acetamide groups, investigating their environmental fate and treatment methods (Vo et al., 2019).
properties
IUPAC Name |
2-chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-9-4-2-3-5-10(9)16-11(15-8)7-14-12(17)6-13/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFZEJHIYTIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)


![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896747.png)

![[4-[(E)-2-cyano-3-(2,6-diethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2896749.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896751.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2896754.png)

![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2896756.png)